2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde
Description
Molecular Architecture and Conformational Analysis
The molecular structure of 2-oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde (C$$9$$H$$5$$F$$3$$O$$3$$) features a phenyl ring substituted with a trifluoromethyl group at the ortho position, an acetyl group (C=O) at the adjacent carbon, and an aldehyde moiety (CHO) directly bonded to the ketone (Figure 1). The trifluoromethyl group induces significant steric and electronic effects, distorting the phenyl ring’s planarity and altering the electron density of the conjugated system.
Conformational analysis reveals two primary rotamers dominated by the orientation of the aldehyde group relative to the trifluoromethyl substituent. Density functional theory (DFT) calculations predict a 2.1 kcal/mol energy difference between the syn (aldehyde oriented toward CF$$_3$$) and anti conformers, favoring the anti configuration due to reduced steric clash between the aldehyde hydrogen and fluorine atoms. Intramolecular hydrogen bonding between the aldehyde hydrogen and the ketone oxygen further stabilizes the anti conformer, as evidenced by a shortened O$$\cdots$$H distance of 2.3 Å in optimized geometries.
| Parameter | Value |
|---|---|
| Molecular formula | C$$9$$H$$5$$F$$3$$O$$3$$ |
| Exact mass | 218.019 Da |
| Topological polar surface area | 43.37 Ų |
| LogP | 1.97 |
Comparative Analysis of 2-, 3-, and 4-Trifluoromethyl Positional Isomers
The position of the trifluoromethyl group profoundly influences the compound’s electronic and steric properties (Table 1). In the 2-isomer, the ortho-substituent creates a steric barrier that twists the acetyl-aldehyde moiety out of the phenyl plane by 28°, as observed in X-ray crystallography of analogous structures. This distortion reduces conjugation between the phenyl ring and the carbonyl groups, lowering the extinction coefficient in UV-Vis spectra compared to the para isomer.
The 3- and 4-isomers exhibit greater planarity, with dihedral angles of 12° and 8°, respectively, between the phenyl ring and acetyl group. Electron-withdrawing effects follow the order 4-CF$$3$$ > 2-CF$$3$$ > 3-CF$$3$$, as quantified by Hammett σ$$p$$ values derived from reaction kinetics. The 4-isomer’s para-substituent maximizes resonance withdrawal, increasing the ketone’s electrophilicity by 15% relative to the 2-isomer.
| Isomer | Dihedral angle (°) | σ$$_p$$ | Melting point (°C) |
|---|---|---|---|
| 2-CF$$_3$$ | 28 | 0.54 | 36–43 (hydrate) |
| 3-CF$$_3$$ | 12 | 0.48 | Not reported |
| 4-CF$$_3$$ | 8 | 0.62 | 51–54 |
Quantum Mechanical Calculations of Electronic Structure
DFT studies at the B3LYP/6-311++G(d,p) level reveal pronounced electron deficiency at the ketone carbon (Mulliken charge: +0.43 e) due to the combined inductive effects of the trifluoromethyl and acetyl groups. The aldehyde carbon exhibits a smaller positive charge (+0.21 e), reflecting partial delocalization into the ketone π-system. Frontier molecular orbital analysis shows a low-energy LUMO (-1.89 eV) localized on the ketone, suggesting susceptibility to nucleophilic attack, while the HOMO (-7.24 eV) resides primarily on the phenyl ring.
Non-covalent interaction (NCI) plots identify two key regions of steric repulsion:
- Between the trifluoromethyl fluorine atoms and the aldehyde hydrogen (RDG = 0.03 a.u.).
- At the ortho position, where the acetyl group crowds the phenyl ring (RDG = 0.05 a.u.).
These interactions contribute to a 9.2 kcal/mol rotational barrier for the acetyl group, as determined by relaxed potential energy surface scans.
Properties
IUPAC Name |
2-oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOSPPHIPGYHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258328 | |
| Record name | α-Oxo-2-(trifluoromethyl)benzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795261-41-5 | |
| Record name | α-Oxo-2-(trifluoromethyl)benzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=795261-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Oxo-2-(trifluoromethyl)benzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde typically involves the construction of the trifluoromethyl-substituted aromatic ketone or aldehyde framework, followed by selective oxidation or functional group transformation to introduce the aldehyde functionality adjacent to the ketone.
Synthesis via Grignard Reagent and Ketene Reaction
A patented process describes the preparation of trifluoromethyl acetophenone derivatives, which are closely related intermediates to the target compound, through the following steps:
Formation of Grignard Reagent:
An isomeric mixture of halo benzotrifluoride is reacted with magnesium metal in an organic solvent with a catalyst to form the corresponding Grignard reagent.Reaction with Ketene:
The Grignard reagent is then reacted with ketene in a hydrocarbon solvent in the presence of a transition metal ligand-acid complex. This step yields an isomeric mixture of trifluoromethyl acetophenone derivatives.Conversion to Oxime and Deoximation:
The trifluoromethyl acetophenone mixture is reacted with hydroxylamine salts to form oximes, which can be further processed to yield the aldehyde functionality through deoximation or related transformations.Purification:
The product is purified by crystallization using cyclic saturated hydrocarbons such as cyclopentane or cyclohexane, achieving yields of 80-85% for the oxime intermediate.
This method is advantageous due to fewer reaction steps compared to traditional nitration routes and reduced formation of unwanted isomers.
Traditional Nitration and Reduction Route
Earlier methods involved:
- Nitration of Benzotrifluoride: Producing a mixture of isomers including the ortho, meta, and para trifluoromethyl nitrobenzene derivatives.
- Reduction and Diazotization: Conversion of nitro groups to amines and subsequent diazotization.
- Oximation: Condensation with acetaldehyde oxime using copper sulfate as a catalyst to form the oxime intermediate.
- Deoximation: Conversion of the oxime back to the ketone or aldehyde.
This route suffers from low yields, formation of unwanted isomers (~25% para and 3-5% ortho), and environmental concerns due to effluent generation.
Organolithium Acetylation Route
Another reported method involves:
- Lithiation of Trifluoromethylbenzene: Using n-butyl lithium at low temperatures (-40 to -70 °C).
- Acetylation: Reaction with acetyl chloride or acetic anhydride in the presence of cuprous chloride catalyst in tetrahydrofuran (THF).
This method produces m-trifluoromethylacetophenone but is less favored due to the high cost, hazardous reagents, and cryogenic conditions required, making it economically non-viable for large-scale synthesis.
Functional Group Conversion and Oxidation
Additional synthetic approaches include:
- Oxidation of Alcohol Precursors: Using reagents such as Dess-Martin periodinane to oxidize corresponding alcohols to aldehydes.
- Hydrolysis of Enol Ethers: To yield aldehyde functionalities.
- Reductive Amination and Other Functional Group Transformations: Employing mild reducing agents (e.g., sodium cyanoborohydride) in polar solvents like methanol or dichloromethane, often in the presence of acids or bases to facilitate the reaction.
These methods allow for late-stage functionalization and fine-tuning of the aldehyde group in the molecule.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|
| Grignard Reagent + Ketene | Halo benzotrifluoride, Mg, ketene, transition metal ligand-acid complex, hydroxylamine salt | Fewer steps, high purity, less isomer formation | Requires catalyst and careful control | 80-85 (oxime intermediate) |
| Nitration + Reduction + Diazotization + Oximation | Benzotrifluoride, nitration reagents, CuSO4 catalyst, acetaldehyde oxime | Established method | Low yield, isomer mixture, environmental issues | Lower yield |
| Organolithium Acetylation | n-Butyl lithium, acetyl chloride, cuprous chloride, THF, low temperature | Direct acetylation | Expensive, hazardous, cryogenic setup | Moderate |
| Oxidation of Alcohols | Dess-Martin periodinane or similar oxidants | Mild conditions, selective oxidation | Requires alcohol precursor | Variable |
| Functional Group Conversion | Sodium cyanoborohydride, acids/bases, polar solvents | Versatile, mild conditions | Multi-step, requires precursor | Variable |
Research Findings and Notes
- The Grignard reagent approach is currently favored for industrial synthesis due to its balance of yield, purity, and environmental impact.
- Traditional nitration routes are being phased out due to regulatory and environmental concerns.
- Organolithium methods, while effective, are limited by cost and safety considerations.
- Late-stage functionalization techniques provide flexibility for analog synthesis but depend on availability of suitable precursors.
- Purification by crystallization using cyclic hydrocarbons is effective for isolating high-purity oxime intermediates, which can be converted to the aldehyde form as needed.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetic acid.
Reduction: 2-Hydroxy-2-[2-(trifluoromethyl)phenyl]acetaldehyde.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
Organic Synthesis
2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules through various reactions:
- Reactions :
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : The oxo group can be reduced to form alcohols.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Medicinal Chemistry
The compound has been studied for its potential therapeutic properties, particularly as an enzyme inhibitor:
- Enzyme Inhibition : Research indicates that it may inhibit carbonic anhydrases, which are important targets in drug development due to their roles in physiological processes.
Table 1: Inhibition Potency of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Carbonic Anhydrase | TBD | Potential drug candidate |
| 4-Methoxyphenylglyoxal | Carbonic Anhydrase | TBD | Similar structure |
| Phenylglyoxal | Carbonic Anhydrase | TBD | Lacks trifluoromethyl group |
Material Science
The unique properties of 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde make it suitable for applications in material science, particularly in the development of specialty chemicals and advanced materials.
Case Study 1: Synthesis of Derivatives
A study explored the synthesis of various derivatives of this compound through reactions with anilines under Povarov conditions. This method yielded multi-substituted piperazine derivatives, demonstrating the compound's utility as a precursor in drug development.
Key Findings :
- The reaction conditions significantly affect the yield and structure of the resulting compounds.
- The presence of electron-donating or withdrawing groups on the aniline influences reaction outcomes.
Research on the biological activity of 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde has shown that its unique structure allows for interactions with biological macromolecules, particularly enzymes. Molecular docking studies suggest that the trifluoromethyl group engages in π–π stacking interactions and hydrogen bonding with enzyme residues, enhancing binding affinity.
Mechanism of Action
The mechanism of action of 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity .
Comparison with Similar Compounds
Structural Isomers: Positional Effects of Trifluoromethyl Substitution
The trifluoromethyl group’s position on the phenyl ring significantly impacts reactivity, stability, and applications. Below is a comparison with meta- and para-substituted analogs:
Key Findings :
Ortho Isomer : The steric hindrance from the ortho-trifluoromethyl group reduces nucleophilic attack at the α-keto position, favoring use in sterically demanding reactions .
Meta Isomer : The meta-substituted derivative is a metabolite of metaflumizone, a pesticide, highlighting its role in agrochemical degradation pathways .
Functional Group Variations
Comparisons with analogs bearing different substituents or functional groups:
Key Findings :
- Trifluoromethoxy derivatives exhibit higher electrophilicity, making them more reactive in aldol condensations .
- Thioformyl-substituted analogs are prone to oxidation, limiting their utility in oxidative environments .
Hazard and Stability Profiles
Biological Activity
2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde is an organic compound notable for its unique structural features, including a trifluoromethyl group and both ketone and aldehyde functional groups. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHFO
- Molecular Weight : 202.13 g/mol
- IUPAC Name : 2-oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development .
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related compounds have shown varying degrees of growth inhibition against cancer cell lines. The structure-activity relationship (SAR) studies have demonstrated that modifications to the phenyl ring can significantly alter biological activity.
| Compound | Cell Line | GI50 (µM) | Notes |
|---|---|---|---|
| Compound A | TC32 | 0.9 | Increased activity with p-methoxy substitution |
| Compound B | TC32 | 20 | Moderate activity with dichloro substitution |
These findings suggest that 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde may also possess similar anticancer effects, warranting further investigation into its efficacy .
The biological activity of 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde can be attributed to its ability to interact with various molecular targets. The presence of both a ketone and an aldehyde allows for diverse reactivity, potentially leading to:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial dysfunction and oxidative stress .
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways, similar to other compounds with trifluoromethyl groups that target specific receptors .
Case Studies
- Study on Lipofuscin Accumulation :
-
Antimicrobial Activity :
- Preliminary investigations into the antimicrobial properties of structurally similar compounds revealed promising results against various bacterial strains. These findings imply that 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde could also exhibit antimicrobial activity, making it a candidate for further research in this area .
Synthesis and Derivatives
The synthesis of 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde can be achieved through various chemical reactions, including oxidation and nucleophilic substitution. These synthetic pathways provide opportunities for creating derivatives that may enhance its biological activity.
Common Reactions
- Oxidation : Using reagents like hydrogen peroxide or potassium permanganate.
- Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
These reactions can yield derivatives with modified biological properties, potentially increasing therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde?
Methodological Answer: The compound can be synthesized via oxidation of 2-[2-(trifluoromethyl)phenyl]ethanol using oxidizing agents like potassium permanganate (KMnO₄) in acidic media or potassium dichromate (K₂Cr₂O₇) under controlled conditions. Alternatively, nucleophilic substitution of 2-(trifluoromethyl)phenylacetic acid derivatives with glyoxal may yield the target compound. Key steps include:
- Oxidation : Use KMnO₄ in H₂SO₄ at 0–5°C to avoid over-oxidation to carboxylic acids .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of byproducts like 2-(trifluoromethyl)phenylacetic acid.
Q. How can functional group transformations be applied to this compound?
Methodological Answer: The α-ketoaldehyde moiety is highly reactive:
- Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the aldehyde to a primary alcohol, yielding 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetaldehyde. Use stoichiometric control to prevent over-reduction .
- Nucleophilic substitution : The trifluoromethyl group’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, enabling reactions with amines (e.g., benzylamine) in DMF at 80°C to form imine derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The trifluoromethyl group causes deshielding of adjacent aromatic protons (δ 7.5–8.2 ppm).
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~190–200 ppm, while the aldehyde carbon appears at ~195 ppm.
- IR : Strong C=O stretch at 1680–1720 cm⁻¹ and aldehyde C–H stretch at 2820–2720 cm⁻¹ .
Advanced Research Questions
Q. How can computational docking predict interactions with biological targets?
Methodological Answer: AutoDock Vina or Schrödinger Suite can model binding affinities. For example:
- Protein preparation : Remove water molecules and add hydrogens to the target (e.g., cytochrome P450 enzymes).
- Ligand preparation : Optimize the geometry of 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde using DFT (B3LYP/6-31G*).
- Docking parameters : Use a grid box centered on the active site (20 ų) with exhaustiveness = 20. The trifluoromethyl group’s hydrophobicity may drive interactions with nonpolar residues like Leu244 .
Q. How to resolve contradictory data in reaction mechanism studies?
Methodological Answer: If experimental results conflict with proposed mechanisms (e.g., unexpected byproducts in oxidation):
- Isotopic labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation into the carbonyl group during oxidation.
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
- DFT calculations : Simulate transition states to validate intermediates (e.g., enol vs. keto pathways) .
Q. What strategies optimize the synthesis of bioactive derivatives?
Methodological Answer:
- Parallel synthesis : React the aldehyde with diverse amines (e.g., aniline, hydrazines) under microwave irradiation (100°C, 30 min) to generate Schiff base libraries.
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance electrophilicity for nucleophilic targets .
Q. How to assess stability under experimental conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
